N-formimidoyl-L-aspartate(2-)

Description

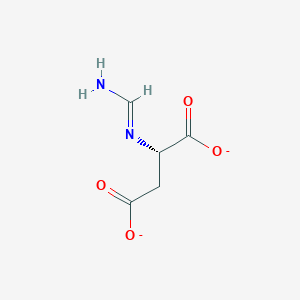

N-Formimidoyl-L-aspartate(2-) is a dianionic derivative of aspartic acid characterized by the substitution of a formimidoyl group (-NH-CHO) on the α-amino group. Structurally, it differs from N-formyl-L-aspartate (HMDB0060495) by the replacement of the formyl oxygen with an imino group (-NH-), leading to distinct reactivity and stability profiles. While N-formyl-L-aspartate is a known metabolite in aspartate processing, N-formimidoyl-L-aspartate(2-) is hypothesized to participate in specialized biochemical reactions, though its exact biological functions remain under investigation.

Properties

Molecular Formula |

C5H6N2O4-2 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

(2S)-2-(aminomethylideneamino)butanedioate |

InChI |

InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |

InChI Key |

XTPIFIMCFHNJOH-VKHMYHEASA-L |

SMILES |

C(C(C(=O)[O-])N=CN)C(=O)[O-] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N=CN)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])N=CN)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biochemical distinctions between N-formimidoyl-L-aspartate(2-) and related compounds:

Table 1: Comparative Analysis of N-Formimidoyl-L-Aspartate(2-) and Analogues

Structural and Functional Differences

Formimidoyl vs. Formyl Groups: The formimidoyl group in N-formimidoyl-L-aspartate(2-) introduces a basic imino nitrogen, enhancing its capacity for hydrogen bonding and metal chelation compared to the formyl group in N-formyl-L-aspartate. This structural distinction may influence enzymatic recognition in metabolic processes. In contrast, formyl-containing compounds like (S,E)-Henicos-7-en-10-yl formyl-l-leucinate exhibit ester-linked formyl groups, which are critical for their antimicrobial activity.

Charge State and Solubility :

- The dianionic nature of N-formimidoyl-L-aspartate(2-) increases its water solubility relative to neutral analogs like the Fmoc-protected aspartic acid amide (solubility ~10 mg/mL in DMSO). This property is advantageous for biological applications requiring aqueous compatibility.

Synthetic Utility :

- N-alpha-Fmoc-L-aspartic acid amide serves as a staple in solid-phase peptide synthesis due to its stability and orthogonal protecting groups. In contrast, N-formimidoyl-L-aspartate(2-)’s charged state limits its use in organic solvents but may facilitate interactions in hydrophilic environments.

Biochemical and Pharmacological Insights

- Metabolic Pathways: N-Formyl-L-aspartate is a documented intermediate in folate metabolism, whereas N-formimidoyl-L-aspartate(2-)’s role remains speculative. Its imidoyl group may interact with formiminotransferase enzymes, analogous to formiminoglutamate in histidine catabolism.

- Pharmaceutical Relevance: Formoterol-related compound D, a formamide derivative, highlights the prevalence of formyl-group modifications in drug impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.